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Introduction
Locked Nucleic Acid (LNA®) oligonucleotides are a class of modified nucleic acid analogs that

exhibit remarkable thermal stability and hybridization properties. In LNA, the ribose sugar is

conformationally locked by a methylene bridge connecting the 2'-oxygen and the 4'-carbon.

This structural constraint pre-organizes the sugar into a C3'-endo (RNA-like) conformation,

leading to a significant increase in binding affinity towards complementary DNA and RNA

targets. These properties make LNA-containing oligonucleotides powerful tools in various

applications, including antisense therapy, diagnostics, and molecular biology research.

This document provides a detailed protocol for the synthesis, purification, and analysis of LNA-

containing oligonucleotides using automated solid-phase phosphoramidite chemistry.

Synthesis of LNA®-Containing Oligonucleotides
The synthesis of LNA-containing oligonucleotides is performed on an automated DNA/RNA

synthesizer using the well-established phosphoramidite method.[1][2] The process involves a

series of sequential chemical reactions to build the oligonucleotide chain in the 3' to 5' direction

on a solid support.[1] While the overall process is similar to standard DNA synthesis, the

incorporation of LNA phosphoramidites requires a longer coupling time due to their increased

steric hindrance.[3]
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Key Synthesis Steps
The synthesis cycle for each nucleotide addition consists of four main steps:

Deblocking (Detritylation): The 5'-hydroxyl group of the nucleotide attached to the solid

support is deprotected by removing the dimethoxytrityl (DMT) group with an acid, typically

trichloroacetic acid (TCA) in dichloromethane (DCM). This exposes the 5'-hydroxyl for the

subsequent coupling reaction.

Coupling: The LNA phosphoramidite, activated by an activator like 1H-tetrazole or 5-

ethylthio-1H-tetrazole, is coupled to the free 5'-hydroxyl group of the growing oligonucleotide

chain. This step is crucial for chain elongation, and due to the sterically hindered nature of

LNA monomers, an extended coupling time is necessary to achieve high coupling efficiency.

[3]

Capping: Any unreacted 5'-hydroxyl groups are "capped" by acetylation using a capping

reagent (e.g., a mixture of acetic anhydride and 1-methylimidazole). This prevents the

formation of deletion mutants (n-1 sequences) in the final product.[2]

Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable

phosphate triester linkage using an oxidizing agent, typically an iodine solution.

This four-step cycle is repeated for each nucleotide to be added to the sequence.
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Caption: Workflow for LNA Oligonucleotide Synthesis.

Detailed Protocols
Protocol 1: Automated Solid-Phase Synthesis of LNA-
Containing Oligonucleotides
Materials and Reagents:

LNA phosphoramidites (A, C, G, T)

DNA or RNA phosphoramidites (if creating chimeric oligonucleotides)

Solid support (e.g., Controlled Pore Glass - CPG) functionalized with the initial nucleoside

Deblocking solution: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM)

Coupling Activator: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in Acetonitrile

Capping Reagent A: Acetic Anhydride in THF/Pyridine

Capping Reagent B: 16% 1-Methylimidazole in THF

Oxidizer: 0.02 M Iodine in THF/Water/Pyridine

Anhydrous acetonitrile

Instrumentation:

Automated DNA/RNA synthesizer

Procedure:

Synthesizer Preparation:

Install the appropriate LNA and standard phosphoramidite vials on the synthesizer.
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Ensure all reagent bottles are filled with fresh solutions.

Install the column packed with the solid support.

Synthesis Program:

Program the desired oligonucleotide sequence into the synthesizer software.

Crucially, modify the standard DNA synthesis protocol to extend the coupling time for LNA

monomers. A coupling time of 180-300 seconds is recommended for LNA

phosphoramidites.[3]

Initiate Synthesis:

Start the synthesis program. The synthesizer will automatically perform the repeated

cycles of deblocking, coupling, capping, and oxidation.

Post-Synthesis:

Once the synthesis is complete, the column containing the solid support with the

synthesized oligonucleotide is removed from the synthesizer.

Quantitative Data for Synthesis Parameters:

Parameter Reagent/Condition Recommended Value

Deblocking 3% TCA in DCM Standard synthesizer timings

LNA Coupling Time
LNA Phosphoramidite +

Activator
180 - 300 seconds

Standard DNA Coupling Time
DNA Phosphoramidite +

Activator
~30 seconds

Activator Concentration 5-Ethylthio-1H-tetrazole (ETT) 0.25 M in Acetonitrile

Oxidizer Concentration Iodine Solution 0.02 M

Protocol 2: Cleavage and Deprotection
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Materials and Reagents:

Concentrated ammonium hydroxide

Heating block or oven

Procedure:

Cleavage:

Transfer the solid support from the synthesis column to a screw-cap vial.

Add concentrated ammonium hydroxide to the vial (typically 1-2 mL).

Incubate at room temperature for 1-2 hours to cleave the oligonucleotide from the solid

support.

Deprotection:

After cleavage, heat the sealed vial at 55°C for 8-16 hours to remove the protecting

groups from the nucleobases.

Note: For oligonucleotides containing Me-Bz-C-LNA, avoid using methylamine for

deprotection as it can lead to an N4-methyl modification.[3]

Recovery:

After cooling, centrifuge the vial and carefully transfer the supernatant containing the

deprotected oligonucleotide to a new tube.

Evaporate the ammonium hydroxide to obtain the crude oligonucleotide pellet.

Protocol 3: Purification of LNA-Containing
Oligonucleotides
Purification of LNA-containing oligonucleotides is essential to remove truncated sequences and

other impurities. High-Performance Liquid Chromatography (HPLC) is the most common

method. Both anion-exchange and reverse-phase HPLC can be used.
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Method 1: Anion-Exchange (AEX) HPLC

AEX-HPLC separates oligonucleotides based on the number of negatively charged phosphate

groups in the backbone. This method is highly effective at separating full-length products from

shorter, failure sequences.

Method 2: Reverse-Phase (RP) HPLC

RP-HPLC separates oligonucleotides based on their hydrophobicity. If the final 5'-DMT group is

left on after synthesis ("DMT-on"), the full-length product will be significantly more hydrophobic

than the failure sequences, allowing for efficient purification.

Typical Purity and Yield Data:

Purification Method Typical Purity Estimated Yield

Anion-Exchange HPLC >95% 30-60%

Reverse-Phase HPLC >90% 40-70%

PAGE (Polyacrylamide Gel

Electrophoresis)
95-99% 20-50%

Protocol 4: Analysis of LNA-Containing
Oligonucleotides
The purity and identity of the final LNA oligonucleotide should be confirmed by analytical

techniques.

Analytical Methods:

Analytical HPLC (AEX or RP): To assess the purity of the final product.

Mass Spectrometry (e.g., ESI-MS): To confirm the molecular weight of the synthesized

oligonucleotide.

Logical Relationship Diagram
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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